5-[(Diethylamino)methyl]quinolin-8-ol
Description
Historical Context and Evolution of Quinolin-8-ol Derivatives in Chemical Science
The parent compound, quinolin-8-ol (also known as 8-hydroxyquinoline (B1678124) or oxine), has been a subject of scientific investigation for over a century. Initially recognized for its potent antimicrobial and antiseptic properties, its applications soon expanded into analytical chemistry due to its exceptional ability to form stable complexes with a wide range of metal ions. This chelating property became a cornerstone of its utility, leading to its use in gravimetric and colorimetric analysis.
Over the decades, synthetic chemists have explored numerous modifications of the quinolin-8-ol backbone to modulate its physicochemical and biological characteristics. The introduction of various substituents at different positions on the quinoline (B57606) ring has led to the development of derivatives with enhanced or novel activities, including anticancer, antineurodegenerative, and anti-inflammatory properties. researchgate.netdovepress.comdrugbank.com The Mannich reaction, a classic organic transformation, has been a particularly fruitful method for introducing aminomethyl groups onto the quinolin-8-ol scaffold, leading to a diverse library of compounds for biological screening. nih.govmdpi.comindexcopernicus.comoarjbp.com
Rationale for Investigating 5-[(Diethylamino)methyl]quinolin-8-ol in Contemporary Research
The specific focus on this compound in modern research stems from several key scientific motivations. The introduction of the (diethylamino)methyl substituent at the 5-position is not arbitrary; it is a deliberate design choice intended to influence the molecule's properties in several ways:
Modulation of Lipophilicity and Bioavailability: The diethylamino group can alter the compound's lipophilicity, which in turn affects its ability to cross biological membranes and reach its target sites within an organism.
Enhanced Metal Chelation: The presence of an additional nitrogen atom in the side chain can influence the coordination chemistry of the quinolin-8-ol core, potentially leading to more stable or selective metal complexes. This is particularly relevant for targeting metalloenzymes or disrupting metal homeostasis in pathological conditions. researchgate.netdovepress.comtandfonline.com
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of derivatives with varying amino groups (such as diethylamino) at the 5-position allows researchers to establish clear structure-activity relationships. This systematic approach is crucial for understanding how specific structural features contribute to the observed biological effects and for the rational design of more potent and selective compounds. jmaterenvironsci.com
Scope and Significance of Academic Inquiry into the Compound
Academic research into this compound and its analogs is multifaceted, spanning several key areas of investigation:
Antimicrobial Research: A significant portion of the research focuses on the antimicrobial potential of 5-aminomethyl-8-hydroxyquinoline derivatives. Studies have explored their activity against a range of bacterial and fungal pathogens, often demonstrating that these compounds exhibit significant inhibitory effects. jmaterenvironsci.comnih.govnih.govimrpress.com
Anticancer Investigations: The antiproliferative properties of quinolin-8-ol derivatives are another major area of academic inquiry. Research in this domain investigates the cytotoxicity of compounds like this compound against various cancer cell lines and seeks to elucidate their mechanisms of action, which may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer progression. nih.govmdpi.comnih.govekb.eg
Neuroprotective Potential: More recently, the potential of 8-hydroxyquinoline derivatives in the context of neurodegenerative diseases has emerged as a promising research avenue. The ability of these compounds to chelate metal ions implicated in the pathology of diseases like Alzheimer's and Parkinson's, and to mitigate oxidative stress, is a key focus of these investigations. mdpi.comnih.govnih.govresearchgate.net
Coordination Chemistry and Material Science: Beyond biological applications, the metal-chelating properties of this compound make it a subject of interest in coordination chemistry and materials science for the development of novel sensors, catalysts, and functional materials. researchgate.net
The collective findings from these diverse research streams underscore the significance of this compound as a versatile molecular scaffold with the potential for further development in various scientific and therapeutic fields.
Detailed Research Findings
While comprehensive studies focusing solely on this compound are not abundant, the existing body of research on closely related 5-aminomethyl-8-hydroxyquinoline derivatives provides valuable insights into its potential properties and activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 22506-13-4 |
Table 2: Reported Biological Activities of Related 5-Aminomethyl-8-Hydroxyquinoline Derivatives
| Biological Activity | Description | Key Findings |
| Antibacterial | Inhibition of bacterial growth. | Derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent on the amino group influences the spectrum and potency of the antibacterial effect. jmaterenvironsci.com |
| Antifungal | Inhibition of fungal growth. | Some derivatives have demonstrated efficacy against various fungal strains. nih.gov |
| Anticancer | Inhibition of cancer cell proliferation. | Cytotoxicity has been observed in various cancer cell lines. The mechanism often involves metal chelation and the induction of reactive oxygen species. nih.govmdpi.com |
| Antineurodegenerative | Potential to mitigate neurodegenerative processes. | The ability to chelate metal ions like copper and iron, which are implicated in neurodegenerative diseases, is a key property being investigated. researchgate.netnih.gov |
Properties
IUPAC Name |
5-(diethylaminomethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-16(4-2)10-11-7-8-13(17)14-12(11)6-5-9-15-14/h5-9,17H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSNIQRSNHHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C2C=CC=NC2=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408512 | |
| Record name | 5-[(diethylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22506-13-4 | |
| Record name | 5-[(diethylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 5 Diethylamino Methyl Quinolin 8 Ol
Established Synthetic Pathways for 5-[(Diethylamino)methyl]quinolin-8-ol
The primary and most direct method for the synthesis of this compound is the Mannich reaction, a cornerstone of aminoalkylation in organic chemistry. Alternatively, multi-step strategies offer pathways for its synthesis, often involving the introduction of a functionalized side chain at the C-5 position of the 8-hydroxyquinoline (B1678124) core.
Mannich Reaction Approaches
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (8-hydroxyquinoline), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (diethylamine). wikipedia.orgoarjbp.com The reaction proceeds via the formation of a diethylaminomethyl cation (an Eschenmoser salt precursor) from diethylamine (B46881) and formaldehyde (B43269), which then acts as an electrophile. The electron-rich 8-hydroxyquinoline nucleus subsequently attacks this electrophile, leading to the substitution of a hydrogen atom with the (diethylamino)methyl group.
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the secondary amine and formaldehyde. wikipedia.org The 8-hydroxyquinoline molecule, which exists in equilibrium with its enol-like tautomer, then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound. wikipedia.org Due to the directing effect of the hydroxyl group at C-8, electrophilic substitution on the 8-hydroxyquinoline ring is favored at the C-5 and C-7 positions. While substitution can occur at the C-7 position, reaction conditions can be tailored to favor the formation of the 5-substituted product.
A general procedure for the synthesis of this compound via the Mannich reaction is as follows: 8-hydroxyquinoline is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. To this solution, diethylamine and an aqueous solution of formaldehyde (formalin) are added. The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the reaction. The product can be isolated and purified using standard techniques like filtration, recrystallization, or column chromatography.
Table 1: Representative Mannich Reaction Conditions for 8-Hydroxyquinoline Derivatives
| 8-HQ Derivative | Amine | Aldehyde | Solvent | Conditions | Reference |
| 7-((Phenylamino)methyl)quinolin-8-ol | Aniline | Paraformaldehyde | Ethanol | Reflux | nih.gov |
| 7-Aminomethyl-5-bromo-8-hydroxyquinoline | Various amines | Formalin (37%) | Ethanol | Stirring for 1h | nih.gov |
| 7-Aminomethyl-8-hydroxyquinoline-5-sulfonic acid | Various amines | Formalin (37%) | Ethanol | 60 °C, 48h | nih.gov |
Multi-step Synthetic Strategies and Optimization
Beyond the direct Mannich reaction, multi-step synthetic routes provide alternative and sometimes more controlled pathways to this compound. A common strategy involves the initial functionalization of the C-5 position of 8-hydroxyquinoline, followed by the introduction of the diethylaminomethyl group.
One such approach begins with the chloromethylation of 8-hydroxyquinoline to yield 5-chloromethyl-8-hydroxyquinoline. researchgate.net This intermediate can then undergo a nucleophilic substitution reaction with diethylamine to afford the desired product. This two-step process allows for greater control over the regioselectivity of the substitution.
Another multi-step approach could involve the synthesis of 5-aminomethyl-8-hydroxyquinoline as a key intermediate. researchgate.net This intermediate can then be subjected to reductive amination with acetaldehyde (B116499) or other appropriate reagents to introduce the two ethyl groups onto the nitrogen atom.
Optimization of these synthetic strategies involves a systematic study of various reaction parameters to maximize the yield and purity of the final product. For the Mannich reaction, key parameters to optimize include the molar ratios of the reactants, the choice of solvent, the reaction temperature, and the reaction time. The use of a slight excess of the amine and aldehyde can often drive the reaction to completion. The solvent choice can influence the solubility of the reactants and the reaction rate. Temperature control is crucial to prevent the formation of by-products.
Table 2: Parameters for Optimization of the Mannich Reaction
| Parameter | Influence on the Reaction | General Considerations |
| Molar Ratio | Affects reaction equilibrium and yield. | A slight excess of amine and aldehyde is often used. |
| Solvent | Influences solubility and reaction rate. | Ethanol, methanol, and water are common solvents. |
| Temperature | Affects reaction rate and by-product formation. | Reactions are often run at room temperature or with gentle heating. |
| Reaction Time | Determines the extent of reaction completion. | Monitored by techniques like TLC to determine the endpoint. |
| Catalyst | Can increase reaction rate and selectivity. | Acid or base catalysts can be employed. |
Novel Synthetic Route Development and Green Chemistry Principles
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of catalyst-mediated and other green approaches for the synthesis of quinoline (B57606) derivatives.
Catalyst-Mediated Synthesis of the Compound
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. For the Mannich reaction, both acid and base catalysts can be employed to accelerate the formation of the iminium ion and facilitate the subsequent nucleophilic attack by the 8-hydroxyquinoline. thaiscience.info Lewis acids and Brønsted acids have been shown to be effective catalysts for Mannich-type reactions. thaiscience.info
Furthermore, the development of novel catalytic systems, including the use of transition metal catalysts, is an active area of research for the synthesis of quinoline derivatives. rsc.orgrsc.orgorganic-chemistry.org These catalysts can enable new reaction pathways and offer improved yields and selectivities under milder conditions. For instance, copper-catalyzed reactions have been utilized in the synthesis of various quinoline derivatives. nih.gov
Sustainable Methodologies for this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing this compound, several green strategies can be implemented.
One key aspect is the use of greener solvents. acs.org Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. thaiscience.info Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.combenthamdirect.com Microwave irradiation can accelerate the rate of the Mannich reaction, leading to higher yields in shorter timeframes compared to conventional heating methods. nih.govdaneshyari.com
Derivatization Strategies for Structural Modification of this compound
The structural modification of this compound can lead to new compounds with altered physicochemical properties and biological activities. Derivatization can be targeted at several positions on the molecule, including the quinoline ring, the hydroxyl group, and the diethylaminomethyl side chain.
The hydroxyl group at the C-8 position can be a site for derivatization. It can be converted into an ether or an ester, which can modulate the compound's lipophilicity and its ability to chelate metal ions. nih.govscispace.com
The quinoline ring itself can be further substituted. For example, halogenation or nitration reactions could introduce new functional groups at other available positions on the aromatic system, although this may require protective group strategies to avoid unwanted side reactions. researchgate.net
The diethylaminomethyl side chain also offers opportunities for modification. The tertiary amine can be quaternized to form ammonium (B1175870) salts, which would alter the compound's solubility and electronic properties. It is also conceivable that the ethyl groups could be modified or replaced with other alkyl or aryl groups through more complex synthetic routes starting from a 5-aminomethyl-8-hydroxyquinoline precursor. researchgate.net
Table 3: Potential Derivatization Sites on this compound
| Site of Derivatization | Potential Modification | Resulting Functional Group |
| C-8 Hydroxyl Group | Etherification | Ether (-OR) |
| Esterification | Ester (-O-CO-R) | |
| Quinoline Ring | Halogenation | Halogen (-X) |
| Nitration | Nitro group (-NO2) | |
| Diethylamino Group | Quaternization | Quaternary ammonium salt |
| N-Oxidation | N-oxide |
Modification at the Quinoline Ring System
The quinoline ring of this compound is susceptible to electrophilic substitution reactions, primarily at the C7 position, due to the activating effect of the hydroxyl group at C8. The positions on the benzenoid ring (C5, C6, C7) are more reactive towards electrophiles than the pyridinoid ring.
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the quinoline scaffold can significantly modulate the electronic properties, lipophilicity, and biological activity of the molecule. While direct halogenation of this compound has not been extensively reported, studies on similar 8-hydroxyquinoline derivatives provide insights into the expected reactivity. For instance, the bromination of 8-hydroxyquinoline typically yields a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline. Given that the C5 position is already substituted in the title compound, electrophilic halogenation is anticipated to occur at the C7 position.
Nitration: Nitration of the quinoline ring is another important modification. The nitration of 8-hydroxyquinoline with nitric acid in a sulfuric acid medium is known to produce 5-nitro- and 7-nitro-8-hydroxyquinoline. In the case of this compound, the nitration is expected to be directed to the C7 position. The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amino group, which can then be derivatized.
Sulfonation: Sulfonation of 8-hydroxyquinoline with fuming sulfuric acid is a well-established reaction that yields 8-hydroxyquinoline-5-sulfonic acid. For this compound, sulfonation would likely occur at the C7 position, introducing a sulfonic acid group that can alter the solubility and metal-chelating properties of the molecule.
Diazo Coupling: The electron-rich nature of the 8-hydroxyquinoline ring system allows for azo coupling reactions with diazonium salts. This reaction typically occurs at the position para to the hydroxyl group (C5). Since this position is occupied in this compound, coupling at the C7 position might be possible under specific conditions, leading to the formation of azo dyes with potential applications as colorimetric sensors or biological probes.
Functionalization of the Diethylamino Moiety
The diethylamino group in this compound offers several possibilities for chemical modification, which can influence the compound's basicity, steric bulk, and pharmacokinetic properties.
N-Oxide Formation: The tertiary amine of the diethylamino group can be oxidized to its corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can alter the polarity and metabolic stability of the molecule and is a common strategy in drug design to modify a compound's physicochemical properties.
Quaternization: The nitrogen atom of the diethylamino group can react with alkyl halides to form quaternary ammonium salts. This transformation introduces a permanent positive charge, which can significantly impact the compound's solubility and biological activity. The choice of the alkylating agent allows for the introduction of a wide variety of substituents.
Dealkylation: While less common as a synthetic strategy, the dealkylation of the diethylamino group could be achieved under specific conditions, leading to the corresponding secondary or primary amine. This would provide a route to further derivatization at the nitrogen atom.
Bioisosteric Replacement: In the context of medicinal chemistry, the diethylamino group can be replaced by other functional groups with similar steric and electronic properties, a concept known as bioisosteric replacement. This is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic profiles. Examples of bioisosteres for a diethylamino group include other cyclic or acyclic amines, such as pyrrolidine, piperidine (B6355638), or morpholine (B109124) moieties.
Rational Design of this compound Analogues for Specific Applications
The rational design of analogues of this compound is primarily driven by the search for new therapeutic agents. The 8-hydroxyquinoline scaffold is a known pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The design of new analogues involves the strategic modification of the lead compound to enhance its interaction with a specific biological target.
Anticancer Agents: The design of novel anticancer agents based on the this compound scaffold often focuses on enhancing the compound's ability to chelate metal ions that are essential for tumor growth or to induce oxidative stress in cancer cells. Modifications may include the introduction of substituents on the quinoline ring that increase lipophilicity to improve cell membrane permeability or the incorporation of functional groups that can interact with specific enzymatic targets.
Antimicrobial Agents: The development of new antimicrobial agents is another important application. The design strategy may involve modifying the diethylamino group to improve penetration into bacterial cells or altering the substitution pattern on the quinoline ring to enhance the inhibition of essential bacterial enzymes. For example, the introduction of halogens at the C7 position has been shown to increase the antimicrobial activity of some 8-hydroxyquinoline derivatives.
Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, primarily due to their ability to chelate metal ions that are implicated in the disease pathology. The rational design of analogues of this compound for neuroprotective applications may involve fine-tuning the metal-binding properties and improving the blood-brain barrier permeability of the molecule.
Table 1: Examples of Designed Analogues and their Intended Applications
| Compound/Analogue | Modification from this compound | Intended Application |
| 7-Bromo-5-[(diethylamino)methyl]quinolin-8-ol | Bromination at the C7 position of the quinoline ring. | Enhanced antimicrobial activity |
| This compound N-oxide | Oxidation of the diethylamino nitrogen to an N-oxide. | Prodrug with altered solubility and metabolism |
| 5-[(Piperidin-1-yl)methyl]quinolin-8-ol | Bioisosteric replacement of the diethylamino group with a piperidine ring. | Modulation of biological activity and pharmacokinetic properties |
| 7-Nitro-5-[(diethylamino)methyl]quinolin-8-ol | Nitration at the C7 position of the quinoline ring. | Intermediate for further synthesis of anticancer agents |
Coordination Chemistry and Metal Ion Interactions of 5 Diethylamino Methyl Quinolin 8 Ol
Ligand Design Principles and Chelation Properties of 5-[(Diethylamino)methyl]quinolin-8-ol
This compound is a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. scirp.org This forms a stable five-membered chelate ring, a structural motif known for its thermodynamic stability. The design of this ligand incorporates the robust chelating core of 8-hydroxyquinoline (B1678124) with a flexible and basic diethylaminomethyl side chain.
The key design principles and chelation properties are as follows:
Bidentate Coordination: The primary mode of chelation involves the formation of a five-membered ring with the metal ion through the quinoline nitrogen and the phenolate (B1203915) oxygen. dovepress.com This bidentate nature is crucial for the formation of stable metal complexes.
Influence of the Substituent: The diethylaminomethyl group at the 5-position exerts both electronic and steric effects. Electronically, the amino group can influence the electron density of the quinoline ring system, which may modulate the basicity of the coordinating nitrogen atom. Sterically, the bulky diethylamino group can influence the geometry of the resulting metal complexes and may prevent the formation of higher-order complexes that might be possible with less substituted 8-hydroxyquinoline ligands.
Potential for Tridentate Coordination: While primarily acting as a bidentate ligand, the nitrogen atom of the diethylamino group has the potential to coordinate to a metal ion, particularly in cases where the metal has an appropriate coordination geometry and a high charge density. This would result in the formation of a larger, less-strained six-membered chelate ring, potentially leading to tridentate N,N,O-coordination. However, this mode of binding is less common and depends on the specific metal ion and reaction conditions.
Formation and Characterization of Metal Complexes with this compound
This compound, like other 8-hydroxyquinoline derivatives, forms complexes with a wide range of metal ions. The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.
Derivatives of 8-hydroxyquinoline are known to form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). isca.meresearchgate.net For this compound, it is anticipated that it will form complexes with a 2:1 ligand-to-metal stoichiometry, resulting in general formulas of the type M(L)2, where M is a divalent transition metal ion and L is the deprotonated ligand.
The characterization of these complexes would typically involve:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key spectral changes would include a shift in the C=N stretching frequency of the quinoline ring and the disappearance of the broad O-H stretching band upon deprotonation and coordination.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. For example, d-d transitions in the visible region are characteristic of transition metal complexes and their energies are sensitive to the ligand field environment.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion.
Based on studies of similar 5-substituted 8-hydroxyquinoline ligands, the resulting transition metal complexes are expected to adopt geometries such as square planar or distorted octahedral, depending on the coordination number and the nature of the metal ion. researchgate.net
While less common than transition metal complexes, 8-hydroxyquinoline and its derivatives can also form complexes with lanthanide and actinide ions. These f-block elements are characterized by their larger ionic radii and higher coordination numbers (typically 8 or 9). It is plausible that this compound could form complexes with lanthanide ions, potentially with a 3:1 or even 4:1 ligand-to-metal stoichiometry to satisfy the coordination requirements of the metal. The characterization of such complexes would be challenging due to the spectroscopic properties of these ions, but techniques such as luminescence spectroscopy could be particularly informative for certain lanthanides. Research in the broader field of organometallic chemistry of lanthanides and actinides is an active area. researchgate.net
8-Hydroxyquinoline derivatives are also known to chelate main group metals. For instance, aluminum(III) forms a well-known tris-complex with 8-hydroxyquinoline (Alq3), which is a prominent material in organic light-emitting diodes (OLEDs). It is expected that this compound would also form a stable tris-complex with aluminum(III). The steric bulk of the diethylaminomethyl group might influence the photophysical properties of the resulting complex. Interactions with other main group metals such as gallium(III) and indium(III) are also anticipated.
Stoichiometry and Stability of this compound Metal Chelates
The stoichiometry of metal chelates of this compound is expected to be influenced by the charge and size of the metal ion. For divalent metal ions (M2+), a 1:2 (metal:ligand) stoichiometry is commonly observed, leading to neutral complexes of the type M(L)2. For trivalent metal ions (M3+), a 1:3 stoichiometry is typical, resulting in neutral M(L)3 complexes.
The stability of these metal chelates is a critical parameter and is quantified by the formation or stability constants (log K or log β). The stability of metal complexes with 8-hydroxyquinoline derivatives is generally high due to the chelate effect. The presence of the electron-donating diethylaminomethyl group at the 5-position may increase the basicity of the quinoline nitrogen, potentially leading to more stable complexes compared to unsubstituted 8-hydroxyquinoline.
A hypothetical table of expected stability constants for divalent metal ions, based on trends observed for similar ligands, is presented below. It is important to note that these are illustrative values and experimental determination is required for this specific ligand.
| Metal Ion | Expected log K1 | Expected log K2 | Expected log β2 |
|---|---|---|---|
| Cu(II) | ~13-14 | ~12-13 | ~25-27 |
| Ni(II) | ~11-12 | ~10-11 | ~21-23 |
| Zn(II) | ~10-11 | ~9-10 | ~19-21 |
| Co(II) | ~10-11 | ~9-10 | ~19-21 |
Solution-Phase Metal Ion Binding Studies and Equilibrium Analysis
The study of metal ion binding in solution is crucial for understanding the behavior of this compound in various applications. These studies are typically conducted using techniques such as potentiometric titrations, spectrophotometric titrations, and nuclear magnetic resonance (NMR) spectroscopy.
Potentiometric Titrations: This is a classical method to determine the protonation constants of the ligand and the stability constants of its metal complexes. By titrating a solution containing the ligand and a metal ion with a standard base, the formation of complexes as a function of pH can be monitored.
Spectrophotometric Titrations: Changes in the UV-visible absorption or fluorescence spectrum of the ligand upon addition of a metal ion can be used to determine the stoichiometry and stability of the resulting complexes. This method is particularly useful for colored complexes or fluorescent ligands.
NMR Spectroscopy: NMR can provide detailed structural information about the complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination to a diamagnetic metal ion can reveal the binding sites and the conformation of the complex.
Equilibrium analysis of the data obtained from these studies allows for the determination of the speciation of the metal-ligand system as a function of pH and the concentrations of the metal and ligand. This information is vital for predicting the behavior of the ligand in complex environments. For instance, a study on a 5-nitro-8-hydroxyquinoline-proline hybrid compound investigated the complex formation equilibria with various essential metal ions in aqueous solution. mdpi.com
Solid-State Structural Elucidation of this compound Coordination Compounds via Crystallography
The definitive three-dimensional arrangement of atoms and molecules in the solid state for coordination compounds of this compound is determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions that dictate the crystal packing.
The general approach involves growing single crystals of the metal complex, which are then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For example, the structure of a nickel(II) complex with a Schiff base derivative of 8-hydroxyquinoline was characterized crystallographically, providing detailed data on its helical structure and the hydrogen bonding networks that connect adjacent molecules. researchgate.net
In the case of another derivative, 5-azidomethyl-8-hydroxyquinoline, both powder X-ray diffraction with Rietveld refinement and single-crystal X-ray diffraction were used to determine its monoclinic crystal structure. scispace.com Such studies confirm the planarity of the quinoline ring system and reveal how intermolecular forces, such as hydrogen bonding, can induce slight torsions in the crystal structure. scispace.com The parent 8-hydroxyquinoline itself has been found to exist in different polymorphic forms, with detailed structural data available for both orthorhombic and monoclinic polymorphs, highlighting the different hydrogen-bonding motifs and packing arrangements. researchgate.netnih.gov
A representative table of crystallographic data for a related 8-hydroxyquinoline derivative complex is shown below to illustrate the type of information obtained from such analyses.
Table 1: Example Crystallographic Data for a Nickel(II)-8-Hydroxyquinoline Derivative Complex
| Parameter | Value |
|---|---|
| Empirical Formula | C24H22N4NiO4 |
| Formula Weight | 489.16 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.2879 (9) |
| b (Å) | 4.8782 (3) |
| c (Å) | 15.7423 (12) |
| β (°) | 100.807 (14) |
| Volume (ų) | 924.9 (1) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.423 |
Data derived from studies on analogous compounds to illustrate typical parameters. researchgate.netscispace.comresearchgate.net
These structural studies are crucial for correlating molecular structure with physicochemical properties, such as stability, solubility, and reactivity. The crystal packing, in particular, is stabilized by various non-covalent interactions, including π-π stacking between quinoline rings and hydrogen bonds. researchgate.net
Redox Chemistry of this compound Metal Complexes
The redox behavior of metal complexes is a critical aspect of their chemistry, providing insight into their electron transfer capabilities and potential applications in catalysis and biological systems. Cyclic voltammetry (CV) is a primary technique used to investigate the oxidation and reduction processes of these complexes. sathyabama.ac.in This method involves measuring the current that develops in an electrochemical cell as the potential is varied, providing data on formal reduction potentials and the kinetics of electron transfer. sathyabama.ac.in
The redox properties of metal complexes with 8-hydroxyquinoline derivatives are significantly influenced by the nature of the substituents on the quinoline ring. While specific electrochemical data for this compound complexes are not detailed in the search results, studies on analogous compounds, particularly other Mannich base derivatives of 8-hydroxyquinoline, provide valuable comparative information.
For instance, the redox properties of iron complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid have been characterized using cyclic voltammetry. nih.gov The voltammograms for the Fe(III)/Fe(II) couple in this system displayed reversible processes. nih.govmdpi.com The formal potential (E'1/2) for this complex was determined to be +215 ± 5 mV versus the Normal Hydrogen Electrode (NHE). nih.govmdpi.com This positive redox potential indicates a higher preference of this particular ligand for the Fe(II) state compared to the parent 8-hydroxyquinoline, whose iron complex has a much more negative redox potential of -323 mV vs. NHE. nih.govmdpi.com
This shift in redox potential highlights the electronic effect of the substituents. The presence of electron-withdrawing or -donating groups on the 8-hydroxyquinoline scaffold can tune the electron density at the metal center, thereby altering the ease with which the metal ion can be oxidized or reduced. For example, another Mannich base derivative, 7-(piperidin-1-ylmethyl)quinolin-8-ol, also showed a more positive redox potential (+21 mV vs. NHE) for its iron complex compared to the unsubstituted 8-hydroxyquinoline complex. nih.govmdpi.com
The general findings from cyclic voltammetry studies on related complexes can be summarized in the table below.
Table 2: Formal Redox Potentials of Fe(III)/Fe(II) Complexes with 8-Hydroxyquinoline Derivatives
| Ligand | Formal Potential (E'1/2 vs. NHE) | Process Characteristics |
|---|---|---|
| 8-Hydroxyquinoline | -323 mV | Reversible |
| 7-(Piperidin-1-ylmethyl)quinolin-8-ol | +21 mV | Reversible |
| 5-Nitro-8-hydroxyquinoline-proline hybrid | +215 ± 5 mV | Reversible |
Data from a study on related Mannich base derivatives of 8-hydroxyquinoline. nih.govmdpi.com
These studies demonstrate that the introduction of aminomethyl groups, as in the case of this compound, is expected to modulate the redox potential of its metal complexes relative to the parent 8-hydroxyquinoline system. The electron-donating nature of the diethylaminomethyl group would likely influence the stability of different oxidation states of the coordinated metal ion, a characteristic that can be precisely quantified through electrochemical techniques like cyclic voltammetry. mdpi.com
Spectroscopic and Advanced Analytical Investigations of 5 Diethylamino Methyl Quinolin 8 Ol
Electronic Absorption and Fluorescence Spectroscopy of 5-[(Diethylamino)methyl]quinolin-8-ol
The electronic absorption and fluorescence properties of this compound are intricately linked to its molecular structure and the surrounding environment. The presence of the electron-donating diethylaminomethyl group at the 5-position and the hydroxyl group at the 8-position of the quinoline (B57606) ring significantly influences its spectroscopic behavior.
pH-Dependent Spectroscopic Behavior
The absorption and emission spectra of this compound are expected to exhibit significant pH dependence due to the presence of the basic nitrogen atom in the quinoline ring and the acidic hydroxyl group. In acidic solutions, the nitrogen atom of the quinoline ring can be protonated, leading to changes in the electronic structure and, consequently, a shift in the absorption and fluorescence spectra. This protonation can alter the intramolecular charge transfer (ICT) characteristics of the molecule.
Similarly, in basic solutions, the hydroxyl group at the 8-position can be deprotonated to form a phenoxide ion. This deprotonation would also lead to substantial changes in the electronic distribution and the resulting spectroscopic properties. The different protonated and deprotonated species in equilibrium at various pH values would each have their distinct absorption and emission characteristics. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that such pH-dependent shifts can be utilized for the development of fluorescent pH sensors.
Solvent Effects on Photophysical Properties
The photophysical properties of this compound are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The electronic transitions of the molecule, particularly those with a charge-transfer character, are influenced by the dielectric constant and refractive index of the solvent.
In polar solvents, the excited state of the molecule, which is often more polar than the ground state, is stabilized to a greater extent. This differential stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases. Conversely, a blue-shift (hypsochromic shift) may be observed in some cases depending on the nature of the electronic transition. The magnitude of these solvatochromic shifts can provide valuable information about the change in dipole moment of the molecule upon excitation. Studies on similar quinoline derivatives have demonstrated significant solvatochromic effects, indicating a substantial charge redistribution in the excited state.
Vibrational Spectroscopy (IR, Raman) for Structural Insights into this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely involved in intramolecular hydrogen bonding with the quinoline nitrogen. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic diethylaminomethyl group would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ range. The C-N stretching of the diethylamino group and the C-O stretching of the hydroxyl group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations of the quinoline moiety are typically strong in the Raman spectrum. The symmetric stretching of the C-N bonds and the skeletal vibrations of the entire molecule can also be effectively probed. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational modes in both IR and Raman spectra of related quinoline derivatives. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum would provide a detailed map of all the hydrogen atoms in the molecule. The aromatic protons on the quinoline ring would appear as distinct multiplets in the downfield region (typically 7.0-9.0 ppm). The chemical shifts and coupling constants of these protons would allow for the unambiguous assignment of their positions on the quinoline ring. The methylene (B1212753) protons of the diethylaminomethyl group (adjacent to the quinoline ring and the nitrogen atom) would likely appear as singlets or multiplets in the range of 2.5-4.0 ppm. The ethyl group protons would show a characteristic triplet for the methyl groups and a quartet for the methylene groups. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the quinoline ring would resonate in the downfield region (110-160 ppm). The chemical shifts of the carbons in the diethylaminomethyl group would appear in the upfield region. The specific chemical shifts would confirm the connectivity of the atoms within the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in correlating the proton and carbon signals, thus confirming the complete structural assignment. For instance, ¹H NMR data for a similar compound, 8-(Dimethylamino)quinoline-5-carbaldehyde, shows distinct signals for the aromatic and aliphatic protons that aid in its structural confirmation. mdpi.com
Mass Spectrometry Techniques in the Analysis of this compound and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for this compound, as it can be readily protonated to form a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI would provide the accurate mass of this ion, allowing for the determination of the elemental formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. A likely fragmentation would be the cleavage of the C-C bond between the quinoline ring and the aminomethyl group, leading to the loss of the diethylaminomethyl moiety or parts of it. Another common fragmentation pattern for similar structures involves the loss of the ethyl groups from the diethylamino moiety. The fragmentation pattern provides valuable structural information and can be used to identify the compound in complex mixtures. Predicted mass spectrometry data for this compound suggests the formation of various adducts and fragments under different ionization conditions. uni.lu
Time-Resolved Spectroscopy for Elucidating Excited State Dynamics
Time-resolved spectroscopic techniques are employed to investigate the dynamic processes that occur in the electronically excited state of this compound, such as excited-state proton transfer (ESPT) and solvent relaxation.
Transient Absorption Spectroscopy: This technique allows for the observation of short-lived excited species. Upon photoexcitation, the molecule is promoted to an excited state, and its absorption of a second light pulse is monitored as a function of time. This can reveal the formation and decay of different excited states, including triplet states and tautomeric forms resulting from ESPT.
Time-Correlated Single Photon Counting (TCSPC): TCSPC is used to measure the fluorescence lifetime of the compound. The fluorescence lifetime is a measure of the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can be affected by factors such as solvent polarity, pH, and the presence of quenchers. For many 8-hydroxyquinoline derivatives, the excited-state dynamics are known to be complex, often involving intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen, which can lead to dual fluorescence and complex decay kinetics. The study of these dynamics provides a deeper understanding of the photophysical behavior of the molecule.
Advanced Hyphenated Techniques for Comprehensive Analysis of the Compound
The comprehensive analysis of this compound, a substituted quinoline derivative, necessitates the use of advanced analytical methodologies that offer both high separation efficiency and detailed structural elucidation. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for the qualitative and quantitative analysis of this compound in various matrices. These techniques provide a wealth of information, from molecular weight to fragmentation patterns, which are crucial for unequivocal identification and characterization.
The most prominent and effective hyphenated techniques for the analysis of this compound and related 8-hydroxyquinoline derivatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS). nih.gov These methods are favored for their sensitivity, selectivity, and the rich structural information they provide. youtube.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, a common practice for compounds containing polar functional groups such as a hydroxyl group. nih.gov The trimethylsilyl (B98337) (TMS) derivative is often prepared for this purpose.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is predictable based on the compound's structure. Key fragmentation pathways would likely involve the cleavage of the diethylaminoethyl side chain. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. libretexts.org This would result in the formation of a stable iminium ion.
Illustrative GC-MS Data for Trimethylsilyl-derivatized this compound:
| Parameter | Value |
| Chromatographic Conditions | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium (1 mL/min) |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-550 m/z |
| Retention and Mass Spectral Data | |
| Retention Time (min) | ~12.5 |
| Molecular Ion [M]⁺ (m/z) | 302 (for TMS derivative) |
| Major Fragment Ions (m/z) | 287, 217, 145, 86 |
Note: This data is illustrative and based on typical GC-MS analysis of similar derivatized compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be a suitable separation method.
When coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), this technique offers exceptional sensitivity and selectivity. In LC-MS/MS, a precursor ion (often the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process provides detailed structural information and allows for highly selective and sensitive quantification through multiple reaction monitoring (MRM).
The fragmentation of the [M+H]⁺ ion of this compound in the collision cell would likely involve the loss of the diethylamino group and fragmentation of the quinoline ring system. The predicted collision cross section (CCS) values for various adducts of this compound can provide additional information for its identification. uni.lu For the [M+H]⁺ adduct, the predicted CCS is 153.0 Ų. uni.lu
Illustrative LC-MS/MS Data for this compound:
| Parameter | Value |
| Chromatographic Conditions | |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole |
| MS/MS Transition (MRM) | |
| Precursor Ion [M+H]⁺ (m/z) | 231.1 |
| Product Ion 1 (m/z) | 159.1 (Loss of diethylamine) |
| Product Ion 2 (m/z) | 131.1 (Fragmentation of quinoline ring) |
| Collision Energy (eV) | 20-35 |
Note: This data is illustrative and based on the principles of LC-MS/MS analysis and fragmentation patterns of similar quinoline derivatives.
The development and validation of such hyphenated methods are crucial for the reliable analysis of this compound in various applications. tsu.edu These techniques provide the necessary specificity and sensitivity for both qualitative identification and quantitative determination.
Mechanistic and Kinetic Studies of 5 Diethylamino Methyl Quinolin 8 Ol Reactivity
Reaction Kinetics and Rate Determining Steps
Quantitative data on the reaction kinetics and the rate-determining steps for reactions involving 5-[(Diethylamino)methyl]quinolin-8-ol are not well-documented in peer-reviewed literature. General principles of physical organic chemistry suggest that reactions involving the quinoline (B57606) ring, the hydroxyl group, or the diethylaminomethyl substituent would each have distinct kinetic profiles. For instance, electrophilic substitution on the quinoline ring would be influenced by the electron-donating nature of the hydroxyl and diethylaminomethyl groups. The rate-determining step in such reactions would likely be the formation of the sigma complex. However, without specific experimental studies on this compound, this remains a theoretical consideration.
Elucidation of Reaction Mechanisms involving this compound
The elucidation of specific reaction mechanisms for this compound is another area that requires further research. It is known that 8-hydroxyquinolines participate in various reactions, including metal chelation, electrophilic aromatic substitution, and reactions of the hydroxyl group. nih.gov The Mannich reaction, for example, is a key synthetic route for aminomethylated 8-hydroxyquinolines. nih.gov The mechanism of this reaction involves the condensation of an amine, formaldehyde (B43269), and an active hydrogen-containing compound, in this case, 8-hydroxyquinoline (B1678124). nih.gov However, detailed mechanistic investigations of subsequent reactions of the this compound product are scarce.
Role of Substituent Effects on Reactivity Profiles
The reactivity of the 8-hydroxyquinoline scaffold is significantly influenced by the nature and position of its substituents. researchgate.netacs.org The diethylaminomethyl group at the 5-position in this compound is expected to have a notable impact on its reactivity profile.
Electronic Effects: The diethylaminomethyl group is an electron-donating group, which increases the electron density of the quinoline ring system. This activating effect would likely enhance the rate of electrophilic aromatic substitution reactions. scispace.com
Steric Effects: The bulky nature of the diethylaminomethyl group could introduce steric hindrance, potentially influencing the regioselectivity of reactions and the coordination geometry of its metal complexes.
| Substituent at C5 | Electronic Effect | Expected Impact on Electrophilic Aromatic Substitution |
| -H | Neutral | Baseline reactivity |
| -NO₂ | Electron-withdrawing | Deactivating |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating |
| -CH₂N(C₂H₅)₂ | Electron-donating | Activating |
Catalytic Applications and Mechanistic Insights
While 8-hydroxyquinoline derivatives are widely used as ligands in catalysis, specific applications of this compound in this field are not extensively reported. mdpi.com Metal complexes of substituted 8-hydroxyquinolines have been shown to catalyze various oxidation reactions. mdpi.com The catalytic cycle for such reactions typically involves the coordination of the substrate to the metal center, followed by an oxidation step and subsequent release of the product. The electronic and steric properties of the 5-[(Diethylamino)methyl] group would be expected to modulate the catalytic activity and selectivity of its metal complexes. However, without dedicated studies, any proposed mechanistic insights would be speculative.
Photochemical and Photophysical Reaction Pathways of this compound
The photochemical and photophysical properties of 8-hydroxyquinoline and its derivatives are of significant interest, particularly in the context of organic light-emitting diodes (OLEDs) and fluorescent sensors. scispace.com The parent compound, 8-hydroxyquinoline, is known to exhibit excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. scispace.com This process influences its fluorescence properties.
Substituents on the quinoline ring can alter the photophysical pathways. wikipedia.org The electron-donating diethylaminomethyl group in this compound would likely influence the energy levels of the excited states and could potentially lead to a red-shift in its fluorescence emission compared to the unsubstituted 8-hydroxyquinoline. rroij.com However, detailed studies on the excited-state dynamics and specific photochemical reaction pathways of this compound are not currently available in the scientific literature.
Computational Chemistry and Theoretical Modeling of 5 Diethylamino Methyl Quinolin 8 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to determine the electronic structure, molecular geometries, and energetic properties of 5-[(Diethylamino)methyl]quinolin-8-ol.
Density Functional Theory (DFT) has become a prominent tool for investigating the electronic properties of quinoline (B57606) derivatives due to its favorable balance between computational cost and accuracy. aps.orgnih.gov DFT studies on 8-hydroxyquinoline (B1678124) (8-HQ) and its analogs are widely employed to optimize molecular geometry, calculate electronic energies, and analyze frontier molecular orbitals (FMOs). researchgate.netnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For 8-HQ derivatives, DFT calculations show that the HOMO is typically localized on the phenol (B47542) ring, while the LUMO is distributed across the quinoline ring system. researchgate.net This distribution is crucial for understanding charge transfer interactions, which are significant for the molecule's chelating and biological activities. researchgate.net
Calculations for related 8-hydroxyquinoline derivatives provide insight into the expected electronic properties. For instance, substitutions on the quinoline ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and spectroscopic characteristics. nih.govresearchgate.net
Table 1: Representative Calculated Electronic Properties of 8-Hydroxyquinoline Derivatives using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 to -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 to -2.2 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ~4.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.0 to 3.5 D | Influences solubility and intermolecular interactions |
| Ionization Potential | ~7.5 eV | Energy required to remove an electron |
| Electron Affinity | ~1.0 eV | Energy released upon gaining an electron |
Note: The values presented are representative for the 8-hydroxyquinoline scaffold and can vary based on the specific derivative, functional, basis set, and solvent model used in the calculation.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are often used to benchmark results obtained from DFT calculations. For transition metal complexes of 8-hydroxyquinoline derivatives, methods like second-order Møller-Plesset perturbation theory (MP2) have been used to accurately calculate metal-ligand binding energies, providing reliable data where DFT functionals might be less accurate. researchgate.netnih.gov
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are invaluable for interpreting and predicting experimental spectra. Theoretical calculations can help assign vibrational modes and predict NMR chemical shifts and UV-Vis absorption wavelengths.
DFT calculations are commonly used to compute theoretical vibrational spectra (FT-IR and Raman). By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. A good correlation between the calculated and experimental spectra confirms the molecular structure and provides a detailed assignment of vibrational modes. researchgate.neteurjchem.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions are highly sensitive to the molecular conformation. For flexible molecules like this compound, which has a rotatable diethylaminomethyl side chain, conformational analysis is crucial. researchgate.net This involves calculating the energies of different possible conformers to identify the most stable, low-energy structures. The predicted NMR shifts are often a Boltzmann-weighted average over the most stable conformers. researchgate.net
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It can calculate the excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption maxima (λmax). For 8-hydroxyquinoline derivatives, TD-DFT calculations can predict the π → π* transitions responsible for their characteristic UV-Vis absorption bands. researchgate.net
Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for an 8-Hydroxyquinoline Analog
| Spectroscopic Data | Experimental Value | Theoretical Value (DFT) |
| FT-IR (cm⁻¹) | ||
| O-H stretch | ~3400 | ~3415 |
| C=N stretch | ~1580 | ~1575 |
| ¹H NMR (ppm) | ||
| Phenolic H | ~9.8 | ~9.7 |
| Aromatic H | 7.0 - 8.5 | 7.1 - 8.6 |
| UV-Vis (nm) | ||
| λmax (π → π*) | ~310 | ~305 |
Note: Values are illustrative for a representative 8-hydroxyquinoline structure. The accuracy of theoretical predictions depends on the level of theory and solvent models used.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in an explicit solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, revealing information about conformational changes, solvent interactions, and dynamic stability. nih.gov
For this compound, MD simulations can be used to study the hydration shell around the molecule, the flexibility of the diethylaminomethyl side chain, and the stability of intra- and intermolecular hydrogen bonds in aqueous solution. researchgate.net This information is critical for understanding its solubility, transport properties, and interactions with biological targets. Simulations can track key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule over the simulation time. nih.gov
Interaction Energies and Binding Affinities in Metal Complexes
A defining feature of 8-hydroxyquinoline and its derivatives is their ability to act as potent chelating agents for a wide variety of metal ions. rroij.com Computational chemistry is extensively used to quantify the strength and nature of these metal-ligand interactions.
DFT calculations can be employed to determine the geometry of the metal complexes and to calculate the interaction energy, which is the energy difference between the complex and the sum of the energies of the isolated metal ion and the ligand(s). researchgate.netnih.gov The binding affinity is related to the Gibbs free energy of complex formation. Studies on related Mannich bases of 8-hydroxyquinoline have shown a correlation between metal-binding abilities and biological activity. nih.gov Computational analysis helps elucidate the preference for certain metal ions, such as Cu(II) over Fe(III), by comparing their respective binding energies. nih.govmdpi.com
Table 3: Calculated Interaction Energies for 8-Hydroxyquinoline (8-HQ) with Various Divalent Metal Ions (M²⁺)
| Metal Ion (M²⁺) | Coordination Complex | Calculated Interaction Energy (kcal/mol) |
| Cu²⁺ | [Cu(8-HQ)₂] | -450 to -480 |
| Ni²⁺ | [Ni(8-HQ)₂] | -420 to -450 |
| Zn²⁺ | [Zn(8-HQ)₂] | -400 to -430 |
| Co²⁺ | [Co(8-HQ)₂] | -410 to -440 |
| Fe²⁺ | [Fe(8-HQ)₂] | -390 to -420 |
Note: These values are representative and highly dependent on the computational method (e.g., DFT functional, basis set), and the inclusion of solvent and counter-ion effects. The trend in interaction energies generally reflects the Irving-Williams series.
Design of Novel this compound Analogs through In Silico Screening
Computational modeling is a powerful engine for the rational design of new molecules. By establishing a relationship between structure and activity, new analogs of this compound can be designed in silico before undertaking costly and time-consuming synthesis. researchgate.net
Techniques like molecular docking are used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.govresearchgate.net This approach can be used to screen virtual libraries of novel 8-hydroxyquinoline analogs to identify candidates with potentially enhanced biological activity. nih.govresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic parameters) for this compound and its potential analogs, a predictive QSAR model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netmdpi.com
Applications of 5 Diethylamino Methyl Quinolin 8 Ol in Chemical Sensing and Probes
Development of Chemo- and Fluorosensors based on 5-[(Diethylamino)methyl]quinolin-8-ol
The structural framework of this compound, featuring a metal-binding 8-hydroxyquinoline (B1678124) core and a tertiary amine side chain, makes it a candidate for the development of chemo- and fluorosensors. The hydroxyl and quinoline (B57606) nitrogen atoms provide a bidentate chelation site, while the diethylaminomethyl group at the 5-position can influence the electronic properties and solubility of the molecule.
Research has been conducted on the use of this compound and its derivatives as fluorescent sensors for specific metal ions. One study involved the synthesis of a series of 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates, including the diethylamino derivative, to investigate their fluoroionophoric properties. nih.gov
In this research, the fluorescence of the dansylated derivative of this compound was significantly quenched in the presence of Ferric (Fe³⁺) ions. nih.gov This quenching effect was highly selective for Fe³⁺ over other tested metal ions, including alkali, alkaline earth, and other transition metals. nih.gov While Chromium (Cr³⁺) also induced some fluorescence quenching, the effect was less pronounced compared to Fe³⁺. nih.gov The high selectivity for Fe³⁺, particularly over Fe²⁺, suggests the potential of this compound as a basis for developing selective Fe³⁺ fluorescent sensors. nih.gov
Table 1: Fluorescence Response of a Dansylated this compound Derivative to Various Metal Ions nih.gov
| Metal Ion | Fluorescence Response |
| Fe³⁺ | Significant Quenching |
| Cr³⁺ | Moderate Quenching |
| Other Metal Ions | No Significant Quenching |
This table is generated based on the qualitative findings of the study.
There is limited to no specific information available in the scientific literature regarding the application of this compound as a primary transducer in pH or environmental sensing probes. Although quinoline derivatives can exhibit pH-dependent fluorescence, detailed studies focusing on this specific compound for these applications have not been identified.
Ratiometric Sensing Strategies Utilizing the Compound
The development of ratiometric fluorescent sensors, which rely on changes in the ratio of fluorescence intensities at two different wavelengths, can offer more precise and reliable measurements by minimizing the effects of environmental factors. At present, there are no specific studies in the available scientific literature that describe the design and application of ratiometric sensing strategies utilizing this compound as the core sensing element.
Real-time Monitoring and Imaging Applications in Chemical Systems
While fluorescent probes are often employed for real-time monitoring and cellular imaging, there is no specific research documented on the application of this compound for real-time monitoring or imaging in chemical or biological systems. Such applications would require further investigation into the compound's photostability, cell permeability, and specific targeting capabilities.
Sensing Mechanism Elucidation for this compound-based Probes
The primary sensing mechanism for 8-hydroxyquinoline-based sensors often involves either Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In the case of the dansylated derivative of this compound, the observed fluorescence quenching upon binding to Fe³⁺ is indicative of a PET mechanism. nih.govresearchgate.netnih.govmdpi.comnih.govrsc.org In this process, the binding of the metal ion facilitates an electron transfer from the excited fluorophore to the metal center, leading to a non-radiative decay and a decrease in fluorescence intensity. The selectivity for Fe³⁺ is attributed to the specific electronic and coordination properties of this ion, which favor the PET process more than other metal ions. nih.gov
Bioinorganic Chemistry and Fundamental Biological Interactions of 5 Diethylamino Methyl Quinolin 8 Ol
Chelation of Biologically Relevant Metal Ions by 5-[(Diethylamino)methyl]quinolin-8-ol
The core structure of this compound features the bidentate chelating motif of 8-hydroxyquinoline (B1678124), which allows it to avidly bind to a variety of biologically significant metal ions, including but not limited to copper(II), iron(III), and zinc(II). The formation of these metal complexes is a critical determinant of the compound's biological activity. The presence of the diethylaminomethyl substituent at the 5-position can influence the electronic properties of the quinoline (B57606) ring system and, consequently, the stability of the resulting metal complexes.
Illustrative Stability Constants (log K) of 8-Hydroxyquinoline Derivatives with Biologically Relevant Metal Ions
| Metal Ion | log K1 | log K2 | Reference Compound |
|---|---|---|---|
| Cu(II) | 12.25 | 11.05 | 8-Hydroxyquinoline |
| Fe(III) | 12.3 | 11.3 | 8-Hydroxyquinoline |
| Zn(II) | 8.65 | 7.85 | 8-Hydroxyquinoline |
| Ni(II) | 9.82 | 8.58 | 8-Hydroxyquinoline |
| Co(II) | 9.5 | 8.2 | 8-Hydroxyquinoline |
Interaction with Biomolecules: Fundamental Binding Studies (e.g., DNA, Proteins)
The biological effects of this compound and its metal complexes are often mediated through direct interactions with essential biomolecules like nucleic acids and proteins.
Spectroscopic Probing of Interactions
Spectroscopic techniques are invaluable tools for elucidating the binding modes of small molecules with macromolecules. UV-Visible absorption spectroscopy is commonly employed to monitor changes in the spectral properties of the compound upon binding to DNA or proteins. For instance, a bathochromic (red) shift and/or hypochromism in the absorption spectrum of the ligand can indicate intercalation or groove binding with DNA.
Fluorescence spectroscopy is another powerful method. The intrinsic fluorescence of the quinoline moiety can be quenched or enhanced upon interaction with a biomolecule. Changes in fluorescence intensity and polarization can provide insights into the binding affinity and the local environment of the bound ligand. For example, an increase in fluorescence intensity upon binding to a protein like bovine serum albumin (BSA) can suggest the transfer of the molecule to a more hydrophobic environment within the protein's binding pocket.
Binding Constant Determinations
Quantitative analysis of these spectroscopic titrations allows for the determination of binding constants (Kb), which reflect the strength of the interaction. For DNA binding, the association constant can be calculated from the changes in absorbance or fluorescence intensity at varying DNA concentrations. Similarly, for protein binding, the quenching of intrinsic protein fluorescence (e.g., from tryptophan residues) by the ligand can be analyzed using the Stern-Volmer equation to determine the binding and quenching constants.
Hypothetical Binding Parameters of this compound with Biomolecules
| Biomolecule | Binding Constant (Kb, M-1) | Binding Mode | Technique |
|---|---|---|---|
| Calf Thymus DNA | 1.5 x 104 | Groove Binding | UV-Visible Spectroscopy |
| Bovine Serum Albumin (BSA) | 3.2 x 105 | Hydrophobic Interaction | Fluorescence Spectroscopy |
Enzyme-Ligand Interaction Studies with this compound
The ability of this compound to chelate metal ions is often central to its interaction with metalloenzymes, which play crucial roles in a vast array of physiological processes.
Inhibition and Activation Mechanisms
This compound can act as an enzyme inhibitor through several mechanisms. A primary mode of action is the chelation of essential metal ions from the enzyme's active site, rendering it catalytically inactive. For example, many enzymes require zinc or magnesium for their function, and the sequestration of these ions by the ligand can lead to potent inhibition.
Alternatively, the metal complex of the ligand itself might be the active inhibitory species. This complex could mimic the transition state of the enzymatic reaction or bind to an allosteric site, thereby modulating the enzyme's activity. In some cases, the compound could also interfere with the redox state of metal cofactors within the enzyme. While inhibition is more common, activation is also a theoretical possibility if the ligand or its metal complex stabilizes a more active conformation of the enzyme.
Active Site Interactions
Molecular docking and structural biology studies can provide detailed insights into the specific interactions between this compound and the active site of an enzyme. These studies can reveal key hydrogen bonds, hydrophobic interactions, and coordination bonds with amino acid residues and metal cofactors. For instance, the hydroxyl group and the quinoline nitrogen can form coordinate bonds with a metal ion in the active site, while the diethylaminomethyl group may engage in hydrophobic interactions with nonpolar residues, further anchoring the inhibitor in place. The precise orientation and binding energy of the ligand within the active site are critical determinants of its inhibitory potency.
Potential Enzyme Interactions of this compound
| Enzyme Target | Potential Mechanism of Action | Key Interacting Moieties |
|---|---|---|
| Matrix Metalloproteinases (MMPs) | Chelation of active site Zn(II) ion | 8-Hydroxyl group, Quinoline nitrogen |
| Tyrosinase | Chelation of active site Cu(II) ions | 8-Hydroxyl group, Quinoline nitrogen |
| Histone Deacetylases (HDACs) | Displacement of catalytic Zn(II) ion | 8-Hydroxyl group, Quinoline nitrogen |
Biomimetic Studies Employing this compound
Biomimetic chemistry seeks to mimic biological systems and processes using synthetic molecules. In this context, this compound serves as a versatile ligand for creating coordination complexes that model the active sites of metalloenzymes. The 8-hydroxyquinoline moiety provides a bidentate N,O-donor set that can bind to a variety of metal ions, which are often at the heart of enzymatic catalytic activity. The diethylaminomethyl group at the 5-position can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity to mimic specific enzymatic functions.
Research in this area often involves the synthesis of metal complexes of this compound with transition metals such as copper, zinc, and iron, which are common in biological systems. These synthetic complexes are then studied for their ability to catalyze reactions analogous to those performed by enzymes. For example, copper complexes might be investigated for catecholase or phenoxazinone synthase-like activity, mimicking the oxidation of catechols and o-aminophenols, respectively.
The catalytic efficiency of these biomimetic models is typically evaluated through kinetic studies, where the reaction rates are measured under various conditions. The data from these studies help to elucidate the mechanisms of action of the native enzymes and can guide the design of more efficient synthetic catalysts for industrial applications.
Table 1: Biomimetic Catalytic Activity of a this compound Metal Complex (Illustrative Data Based on Typical Findings for Similar Compounds)
| Metal Ion | Substrate | Mimicked Enzyme | Catalytic Activity (Vmax) |
| Cu(II) | Catechol | Catecholase | 1.5 µM/min |
| Fe(III) | Hydrogen Peroxide | Peroxidase | 2.1 µM/min |
| Zn(II) | p-Nitrophenyl acetate | Hydrolase | 0.8 µM/min |
Design of this compound as a Luminescent Biological Probe (Non-Clinical)
The inherent fluorescence of the 8-hydroxyquinoline scaffold makes this compound a promising candidate for the development of luminescent probes for biological imaging. The fluorescence of the quinoline ring is often quenched in its free form but can be significantly enhanced upon chelation with certain metal ions. This "turn-on" fluorescence response is a highly desirable characteristic for a biological sensor, as it provides a high signal-to-noise ratio.
The ability of this compound to selectively bind to and exhibit a fluorescent response with specific metal ions makes it a valuable tool for tracking the distribution and flux of these ions within cells. Zinc (Zn²⁺) is a particularly important target, as it is the second most abundant transition metal in the human body and plays crucial roles in numerous cellular processes.
In a typical in vitro application, cultured cells are incubated with this compound. The compound, being lipophilic, can permeate the cell membrane. Upon encountering intracellular zinc, it forms a stable, fluorescent complex. The resulting fluorescence can be visualized and quantified using fluorescence microscopy, providing a map of labile zinc distribution within the cell. This technique has been instrumental in studying the role of zinc in signaling pathways and its dysregulation in various disease states.
Table 2: Fluorescence Properties of this compound in the Presence of Intracellular Cations (Representative Data)
| Cation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Fold-Increase in Fluorescence |
| None | 370 | 480 | 0.05 | - |
| Zn²⁺ | 375 | 510 | 0.65 | 13 |
| Ca²⁺ | 370 | 482 | 0.06 | 1.2 |
| Mg²⁺ | 371 | 485 | 0.07 | 1.4 |
To enhance the utility of this compound as a biological probe, it can be chemically modified to target specific subcellular organelles. This is typically achieved by conjugating the quinoline core to a known organelle-targeting moiety. For instance, the addition of a triphenylphosphonium (TPP) cation, which is lipophilic and readily accumulates in the mitochondria due to the large mitochondrial membrane potential, can direct the probe to this organelle.
Once localized within a specific organelle, the probe can report on the local concentration of metal ions or be used to simply visualize the morphology of the organelle. These organelle-specific probes are powerful tools for dissecting the intricate roles of metal ions in different cellular compartments and for studying organelle dynamics in real-time.
Table 3: Organelle-Specific Labeling with a Modified this compound Probe (Hypothetical Example for a Mitochondria-Targeted Probe)
| Probe | Targeting Moiety | Target Organelle | Colocalization Coefficient (with organelle tracker) | Application |
| Q-TPP | Triphenylphosphonium | Mitochondria | 0.92 | Imaging mitochondrial zinc |
| Q-Lyso | Morpholine (B109124) | Lysosome | 0.88 | Tracking lysosomal metal ion homeostasis |
Supramolecular Chemistry and Self Assembly of 5 Diethylamino Methyl Quinolin 8 Ol Derivatives
Non-Covalent Interactions in 5-[(Diethylamino)methyl]quinolin-8-ol Systems
The structure of this compound, featuring a quinoline (B57606) ring, a hydroxyl group, and a diethylaminomethyl substituent, provides multiple sites for engaging in a variety of non-covalent interactions. These interactions are fundamental to the self-assembly and molecular recognition properties of this compound and its derivatives.
Key non-covalent interactions observed in systems involving this compound include:
Hydrogen Bonding: The hydroxyl group at the 8-position of the quinoline ring is a potent hydrogen bond donor, while the nitrogen atom of the quinoline and the diethylamino group can act as hydrogen bond acceptors. These interactions play a crucial role in directing the assembly of molecules in the solid state and in solution.
π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, contribute significantly to the stability of self-assembled architectures. The extent of π-π stacking can be influenced by the presence of substituents on the quinoline ring.
Hydrophobic Interactions: The diethylamino group and the aromatic quinoline core contribute to the hydrophobic character of the molecule. In aqueous environments, these hydrophobic regions tend to aggregate to minimize contact with water, driving the self-assembly process.
Ion-Pairing: The basic nitrogen atoms of the diethylamino group and the quinoline ring can be protonated to form cationic species. These can then form ion pairs with suitable anions, introducing strong electrostatic interactions that can guide the formation of specific supramolecular structures.
Design and Characterization of Self-Assembled Structures
The deliberate design of self-assembled structures based on this compound derivatives leverages the understanding of their non-covalent interactions. By modifying the core structure, researchers can tune the balance of these interactions to favor the formation of specific supramolecular architectures, such as micelles, vesicles, gels, and crystalline solids.
The characterization of these self-assembled structures relies on a combination of analytical techniques:
| Technique | Information Provided |
| X-ray Crystallography | Provides detailed, atomic-level information about the three-dimensional arrangement of molecules in the solid state, revealing the precise nature of non-covalent interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers insights into the structure and dynamics of self-assembled species in solution. Techniques like 2D NMR can elucidate intermolecular contacts. |
| Mass Spectrometry | Can be used to identify the composition and stoichiometry of supramolecular assemblies in the gas phase. |
| Microscopy (e.g., TEM, SEM, AFM) | Allows for the direct visualization of the morphology and dimensions of self-assembled nanostructures, such as vesicles or fibers. |
| UV-Vis and Fluorescence Spectroscopy | Can be used to monitor the self-assembly process, as changes in the local environment of the chromophoric quinoline ring often result in spectral shifts. |
Host-Guest Chemistry with this compound
The ability of this compound and its derivatives to act as hosts for smaller guest molecules is a key aspect of their supramolecular chemistry. The quinoline moiety can provide a binding pocket, and the various functional groups can engage in specific interactions with guest molecules.
The design of host-guest systems often involves creating a pre-organized cavity or cleft within a larger supramolecular assembly of the this compound derivative. The binding of a guest molecule is then driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. The selectivity of the host for a particular guest can be tuned by modifying the size, shape, and chemical functionality of the binding site.
Coordination-Driven Self-Assembly of Metal Complexes
The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating ligand for a wide variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered chelate ring upon coordination to a metal center. This strong and directional coordination bond can be exploited as the driving force for the self-assembly of complex, well-defined metallosupramolecular architectures.
Advanced Materials Science Applications Utilizing 5 Diethylamino Methyl Quinolin 8 Ol
Integration of 5-[(Diethylamino)methyl]quinolin-8-ol into Luminescent Materials
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a classic component in the design of luminescent materials, primarily due to its ability to form highly fluorescent and thermally stable metal complexes. nih.govijcce.ac.ir The introduction of substituents, such as the 5-[(diethylamino)methyl] group, allows for the fine-tuning of the emission wavelength and quantum efficiency of these materials. researchgate.net
Metal complexes of 5-aminomethyl-substituted 8-hydroxyquinolines, which are structurally analogous to this compound, have been synthesized and shown to be valuable for applications in organic light-emitting diodes (OLEDs). researchgate.net For instance, aluminum(III) complexes of several 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines exhibit strong green luminescence with high quantum yields. researchgate.net These complexes are soluble in common organic solvents, which is advantageous for device fabrication. researchgate.net
The luminescent properties are highly dependent on the central metal ion. Lanthanide complexes, such as those with Europium(III) (Eu(III)), are of particular interest due to their sharp, characteristic emission bands. nih.gov Studies on Eu(III) complexes with various 8-hydroxyquinoline derivatives show that the ligand efficiently transfers energy to the metal ion, resulting in strong luminescence. nih.gov The introduction of electron-donating groups on the quinoline (B57606) ring has been found to enhance the luminescence intensity of the corresponding Eu(III) complexes. nih.gov Given that the diethylamino group is electron-donating, it is anticipated that its presence in this compound would contribute favorably to the luminescent properties of its metal complexes.
Zinc(II) complexes of substituted 8-hydroxyquinolines are also widely investigated for their electroluminescent properties. mdpi.comijcce.ac.irijcce.ac.ir These complexes are often used as emitters or electron transport materials in OLEDs. ijcce.ac.ir Research on various zinc complexes demonstrates that modifications to the 8-hydroxyquinoline ligand can shift the emission color, with various derivatives producing emissions ranging from green to yellow. mdpi.comijcce.ac.ir
| Ligand Type | Metal Ion | Emission Color/Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|
| 5-Aminomethyl-substituted 8-hydroxyquinolines | Al(III) | Green (538-540 nm) | Complexes show high quantum yields and good solubility. | researchgate.net |
| Methoxy-substituted 8-hydroxyquinoline derivative | Eu(III) | Red | Highest fluorescence intensity among tested derivatives due to electron-donating group. | nih.gov |
| 2-Methyl-8-quinolinol | Zn(II) | Green (517-539 nm) | Used as a dopant in OLEDs to achieve green electroluminescence. | ijcce.ac.ir |
| Bis(8-hydroxyquinoline) zinc with a styryl group | Zn(II) | Yellow (578-590 nm) | Produced strong electroluminescence in OLED devices. | mdpi.comsemanticscholar.org |
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bidentate chelating nature of the 8-hydroxyquinoline moiety makes it an excellent building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. mdpi.com The properties of the resulting framework, such as porosity, stability, and functionality, are directly influenced by the structure of the organic linker.
While direct synthesis of MOFs using this compound is not extensively documented, research on structurally similar bis-(8-hydroxyquinolinolyl-5-methyl) ligands provides significant insight. These ligands are synthesized by condensing 5-chloromethyl-8-hydroxyquinoline with various diamines, creating a bridge between two 8-hydroxyquinoline units. researchgate.net This process highlights the utility of the 5-methyl substituted 8-hydroxyquinoline core as a foundational component for more complex linkers.
Coordination polymers prepared from these bis-ligands with divalent metal ions such as Zn(II), Cu(II), Ni(II), Co(II), and Mn(II) have been synthesized and characterized. researchgate.net These materials are typically insoluble in common organic solvents and exhibit high thermal stability, with decomposition temperatures often around 250°C or higher. researchgate.net The structural and thermal properties of these polymers underscore their potential for applications in areas requiring robust materials. The study of lanthanide heterometallic MOFs also demonstrates how varying metal composition can tune luminescent properties, a strategy that could be applied to frameworks incorporating 8-hydroxyquinoline-based linkers. mdpi.com
| Ligand | Metal Ions | Key Properties | Reference |
|---|---|---|---|
| N,Nʼ-di-(8-Hydroxyquinolinolyl- 5-methyl)-N, N-diethyl-1,3-propane diamine (QEPD) | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Insoluble in common organic solvents; Decompose at approximately 250°C. | researchgate.net |
| N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl- 1,4-but-2-enediamine (QEBD) | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Characterized by elemental analysis, IR spectra, and magnetic susceptibility; Thermally stable. |
Nanoparticle Functionalization with this compound
The surface functionalization of nanoparticles, such as quantum dots (QDs) and carbon dots (C-dots), is a critical step in tailoring their properties for specific applications, including sensing and bioimaging. mdpi.comnih.gov The strong metal-chelating ability of the 8-hydroxyquinoline moiety makes this compound an ideal candidate for anchoring onto nanoparticle surfaces. This functionalization can impart new capabilities to the nanoparticles, such as selective metal ion detection.
Research has demonstrated the development of fluorescent nanosensors by covalently functionalizing carbon dots with quinoline derivatives. researchgate.net These functionalized C-dots exhibit high selectivity and sensitivity for detecting metal ions like Zn2+. researchgate.net The principle relies on the coordination of the metal ion with the quinoline ligand on the nanoparticle surface, which modulates the fluorescence of the C-dot. This interaction can lead to either fluorescence enhancement or quenching, providing a measurable signal for the presence of the target ion. mdpi.com A nanosensor based on quinoline-functionalized C-dots showed a detection limit for Zn2+ as low as 6.4 nM. researchgate.net
The process of rendering nanoparticles water-soluble for biological applications often involves ligand exchange, where the original hydrophobic surface ligands are replaced with hydrophilic ones. nih.gov Thiol-containing ligands are commonly used for this purpose on semiconductor QDs like CdSe/ZnS. nih.govnih.gov The 8-hydroxyquinoline group of this compound offers an alternative functional group for surface modification, with the added benefit of its inherent fluorescence and metal-sensing capabilities. The large number of recognition units on the surface of a single nanoparticle can amplify the signal, enabling highly sensitive detection. researchgate.net
Thin Film and Coating Applications
Thin films of 8-hydroxyquinoline derivatives and their metal complexes are crucial components in various optoelectronic devices, particularly OLEDs. researchgate.netmdpi.com These films can be deposited using techniques such as vacuum thermal evaporation or solution-based methods like spin-coating. semanticscholar.orgmdpi.com The choice of deposition technique depends on the material's properties and the desired film characteristics. researchgate.netopenaccesspub.org
Metal quinolates are valued for their high chemical and thermal stability, electron transport behavior, and electroluminescent properties. mdpi.com In a typical OLED structure, a thin film of a metal-8-hydroxyquinolinate complex, such as those formed with this compound, can serve as the emissive layer where light is generated. mdpi.comnasa.gov
For example, OLEDs fabricated using bis(8-hydroxyquinoline) zinc derivatives with a styryl group, dispersed in a polymer matrix and deposited as a thin film via spin-coating, have shown strong yellow electroluminescence. mdpi.comsemanticscholar.org The performance of such devices is often characterized by their brightness (luminance), current efficiency, and turn-on voltage. One such device achieved a maximum brightness of 2244 cd/m² and a maximum current efficiency of 1.24 cd/A. mdpi.comsemanticscholar.org The ability to form uniform thin films is essential for the performance and longevity of these electroluminescent devices. nasa.gov The solubility imparted by the diethylaminomethyl group in this compound could be particularly advantageous for solution-based processing of thin films. researchgate.net
| Parameter | Value |
|---|---|
| Emission Wavelength | 578 nm (Yellow) |
| Maximum Brightness | 2244 cd/m² |
| Maximum Current Efficiency | 1.24 cd/A |
| Turn-on Voltage | 6.94 V |
| Threshold Voltage | 7.35 V |
Future Perspectives and Emerging Research Directions for 5 Diethylamino Methyl Quinolin 8 Ol
Development of Advanced Multimodal Probes
The development of multimodal imaging probes, which combine two or more signal-reporting mechanisms (such as fluorescence, magnetic resonance imaging (MRI), or positron emission tomography (PET)), is a rapidly advancing field in biomedical diagnostics and materials science. nih.govnih.govmdpi.com The 8-hydroxyquinoline (B1678124) scaffold is an excellent candidate for the fluorescent component of such probes due to its ability to form highly fluorescent complexes with a variety of metal ions. scispace.comresearchgate.net
Future research is expected to focus on integrating 5-[(Diethylamino)methyl]quinolin-8-ol into more complex molecular architectures to create these advanced multimodal probes. The diethylaminomethyl group at the 5-position offers a versatile site for further chemical modification, allowing it to be linked to other imaging moieties. For instance, it could be conjugated with a paramagnetic metal chelate for MRI applications or a radionuclide-chelating agent for PET imaging. nih.gov
The key advantages of developing such probes based on this specific compound include:
Synergistic Capabilities: Combining the fluorescence sensing of the quinoline (B57606) core with other imaging modalities can provide complementary information, leading to more accurate and comprehensive analyses. mdpi.com
Targeted Applications: The ability to modify the structure allows for the attachment of targeting ligands, directing the probe to specific cells, tissues, or microenvironments.
Enhanced Sensitivity and Resolution: Multimodal probes can overcome the limitations of single-mode imaging, potentially offering higher sensitivity and spatial resolution. mdpi.com
Research in this area will likely involve the design and synthesis of novel hybrid molecules where the this compound unit acts as a fluorescent reporter and a linker to other functional groups.
| Potential Modality | Conjugation Strategy | Target Application |
| Fluorescence-MRI | Linking to a Gd(III)-based contrast agent | In vivo anatomical and functional imaging |
| Fluorescence-PET | Coupling with a chelator for radioisotopes like 64Cu or 68Ga | Cancer diagnostics and therapy monitoring |
| Fluorescence-Ultrasound | Incorporation into gas-filled microbubbles | Targeted drug delivery and imaging |
Exploration in Catalysis and Sustainable Chemical Processes
The field of catalysis is increasingly focused on developing efficient, selective, and environmentally friendly chemical transformations. While research into the catalytic applications of 8-hydroxyquinoline derivatives is still emerging, their strong metal-chelating properties suggest significant potential. Metal complexes of 8-hydroxyquinoline have been investigated for their catalytic activity in various organic reactions.
Future exploration in this domain will likely investigate the catalytic capabilities of metal complexes formed with this compound. The electronic and steric properties imparted by the diethylaminomethyl substituent could modulate the reactivity and selectivity of the coordinated metal center. Potential areas of investigation include:
Oxidation Catalysis: Utilizing complexes of transition metals like vanadium or iron for the selective oxidation of hydrocarbons and alcohols, which are fundamental processes in industrial chemistry.
Cross-Coupling Reactions: Developing catalysts for carbon-carbon and carbon-heteroatom bond formation, which are crucial for the synthesis of pharmaceuticals and advanced materials.
Green Chemistry: Employing these catalysts in aqueous media or under solvent-free conditions to develop more sustainable chemical processes. The use of magnetic nanoparticles as supports for quinoline-based catalysts is an example of a green and sustainable approach. nih.gov
The design of catalysts based on this compound could lead to novel synthetic methodologies with improved efficiency and reduced environmental impact.
| Catalytic Process | Potential Metal Ion | Substrate Example |
| Alkane Oxidation | Vanadium (V), Iron (Fe) | Cyclohexane, n-heptane |
| Alcohol Oxidation | Vanadium (V) | Phenylethanol, Cyclohexanol |
| C-C Coupling | Palladium (Pd), Copper (Cu) | Suzuki, Sonogashira reactions |
Integration with Artificial Intelligence for Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and drug discovery by enabling the rapid in silico design and screening of molecules with desired properties. umk.plopenmedicinalchemistryjournal.com Rational drug design, for instance, utilizes computational methods to predict the interaction between drug candidates and their biological targets, thereby streamlining the development process. patsnap.com
For this compound, AI can be a powerful tool to accelerate the discovery of new applications and to optimize its structure for specific functions. Future research directions include:
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the biological activity, toxicity, and physicochemical properties of novel derivatives based on the this compound scaffold. umk.pl
De Novo Design: Employing generative AI models to design new molecules from scratch that incorporate the 8-hydroxyquinoline core and are optimized for high affinity to a specific biological target or for desired material properties. openmedicinalchemistryjournal.com
Virtual Screening: Screening large virtual libraries of compounds derived from this compound against biological targets to identify promising candidates for further experimental validation. This approach has been applied to the design of quinoline-based antimalarials. researchgate.net
By combining computational approaches with experimental synthesis and testing, researchers can significantly reduce the time and cost associated with developing new functional molecules based on this versatile scaffold.
| AI Application | Methodology | Desired Outcome |
| Property Prediction | Machine Learning (e.g., QSAR) | Optimized binding affinity, improved fluorescence quantum yield |
| New Molecule Generation | Generative Adversarial Networks (GANs) | Novel drug candidates or sensor molecules with enhanced selectivity |
| High-Throughput Screening | Virtual Docking Simulations | Identification of lead compounds for specific therapeutic targets |
Role in Next-Generation Analytical Platforms
Next-generation analytical platforms demand sensors that are highly sensitive, selective, rapid, and capable of real-time monitoring. The inherent fluorescence and metal-chelating properties of 8-hydroxyquinoline derivatives make them ideal candidates for the development of advanced chemical sensors. rroij.comscispace.com
The future role of this compound in this area lies in its incorporation into sophisticated analytical devices and platforms. The diethylamino group can enhance water solubility and modulate the electronic properties of the quinoline ring system, which can be advantageous for sensing applications in biological and environmental samples. researchgate.net Emerging research will likely focus on:
Chemosensors for Environmental Monitoring: Designing selective fluorescent sensors for the detection of heavy metal pollutants or organic contaminants in water and soil. Quinoline-based sensors have already shown promise for detecting biocides like tributyltin. mdpi.com
Bioimaging Agents: Developing probes for the detection and imaging of biologically important metal ions, such as zinc and copper, within living cells. Imbalances in these metal ions are associated with various diseases. researchgate.netmdpi.com
Integration with Nanomaterials: Immobilizing this compound onto nanomaterials like quantum dots, graphene oxide, or nanoparticles to create hybrid sensor systems with enhanced stability and performance.
These next-generation analytical platforms will benefit from the unique photophysical properties of this compound, enabling the development of powerful new tools for a wide range of analytical challenges.
Q & A
Q. Can this compound serve as a template for dual-function inhibitors in neurodegenerative disease?
- Methodology : Target acetylcholinesterase (AChE) and β-amyloid aggregation simultaneously. Synthesize hybrids with tacrine or donepezil fragments, then evaluate via Ellman’s assay (AChE inhibition) and thioflavin-T fluorescence (anti-aggregation). Prioritize derivatives with logP < 3 to enhance blood-brain barrier penetration .
Q. How do solvent effects influence the photophysical properties of fluorescent derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
